2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in chemical and pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 404.83 g/mol. This compound is classified as a triazole derivative, which is known for its diverse biological activities, including antifungal and antimicrobial properties. The compound's unique structure incorporates both triazole and acetamide functionalities, making it a potential candidate for further pharmacological studies.
The synthesis of 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multi-step procedures integrating various chemical reactions.
Methods:
Technical Details: The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product.
The molecular structure of 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can be represented using various chemical notation systems.
Structure Data:
InChI=1S/C16H13ClF3N6OS/c17-13-4-2-1-3-12(13)15-20-21-16(22(15)18)27-9-14(24)19-10-5-7-11(8-6-10)23(25)26/h1-8H,9,18H2,(H,19,24)
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl
These representations provide insights into the spatial arrangement and functional groups present in the molecule.
The compound can undergo various chemical reactions typical for triazole derivatives:
Reactions:
Technical Details: Understanding these reactions is crucial for predicting the compound's behavior in biological systems and during synthetic transformations.
The mechanism of action for 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is primarily linked to its interaction with biological targets such as enzymes or receptors.
Process:
Data: Experimental data from binding assays and enzyme kinetics would further elucidate its mechanism of action.
The physical and chemical properties of this compound are essential for understanding its stability and reactivity:
Physical Properties:
Chemical Properties:
Relevant data from analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry can provide additional insights into these properties.
The applications of 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide are primarily found in scientific research:
This compound represents a promising area for future research aimed at discovering new therapeutic agents or agricultural solutions.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5